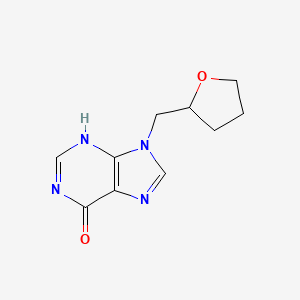

9-(oxolan-2-ylmethyl)-3H-purin-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(oxolan-2-ylmethyl)-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h5-7H,1-4H2,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZPRWPMLWBWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=NC3=C2NC=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CN2C=NC3=C2NC=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 9 Oxolan 2 Ylmethyl 3h Purin 6 One and Analogues

Synthetic Routes for N9-Alkylation of Purin-6-one Scaffolds

The selective introduction of an alkyl group at the N9 position of the purine (B94841) ring is a cornerstone in the synthesis of many biologically active purine derivatives. The thermodynamic stability of the N9-alkylated product generally favors its formation over the N7-isomer, although reaction conditions can be optimized to influence regioselectivity. nih.gov

Introduction of the Oxolan-2-ylmethyl Moiety

The direct N9-alkylation of hypoxanthine (B114508) (purin-6-one) with a suitable tetrahydrofurfuryl electrophile, such as 2-(chloromethyl)tetrahydrofuran, represents a primary route to 9-(oxolan-2-ylmethyl)-3H-purin-6-one. This reaction is typically carried out in the presence of a base to deprotonate the purine ring, thereby facilitating nucleophilic attack. The choice of solvent and base can influence the ratio of N9 to N7 isomers.

Alternative approaches, such as the Mitsunobu reaction, offer a powerful method for the N9-alkylation of purines with alcohols. researchgate.net In this protocol, tetrahydrofurfuryl alcohol can be reacted with hypoxanthine in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). researchgate.net This method often provides good yields and high regioselectivity for the N9 isomer. researchgate.net

A further strategy involves the use of silylated purine derivatives. The purine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to generate a more soluble and reactive intermediate. This silylated purine is then reacted with the alkylating agent. For instance, the reaction of a silylated 6-chloropurine (B14466) with a tetrahydrofurfuryl halide, followed by hydrolysis of the 6-chloro group, would yield the desired hypoxanthine derivative. bmrb.io

Derivatization from Precursors

The synthesis of 9-(oxolan-2-ylmethyl)-3H-purin-6-one can also be achieved through the derivatization of pre-functionalized purine precursors. A common and versatile precursor is 6-chloropurine. Alkylation of 6-chloropurine with 2-(chloromethyl)tetrahydrofuran preferentially occurs at the N9 position. The resulting 6-chloro-9-(oxolan-2-ylmethyl)-9H-purine can then be hydrolyzed to the target compound, 9-(oxolan-2-ylmethyl)-3H-purin-6-one. nih.gov This hydrolysis is often achieved under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide. nih.gov

Patented methods for the synthesis of 9-substituted hypoxanthine derivatives describe multi-step sequences that can be adapted for the synthesis of the title compound. chim.itchemicalbook.com These often involve the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) or the cyclization of acyclic precursors to form the purine scaffold, with the N9-substituent already in place. chim.itchemicalbook.com

Modifications at the Purin-6-one Ring System

The purine core of 9-(oxolan-2-ylmethyl)-3H-purin-6-one offers several sites for further chemical modification, allowing for the generation of a diverse range of analogues with potentially altered biological activities.

Substitution Patterns at C2 and C6

The C2 and C6 positions of the purine ring are particularly amenable to substitution. Starting from the 6-chloro-9-(oxolan-2-ylmethyl)-9H-purine intermediate, the chlorine atom at the C6 position can be displaced by a variety of nucleophiles. For example, treatment with amines leads to the formation of N6-substituted adenine (B156593) analogues. Reaction with alkoxides or phenoxides yields 6-alkoxy or 6-aryloxy derivatives, while reaction with thiols provides 6-thioether compounds.

Functionalization at the C2 position can be more challenging but can be achieved through various synthetic strategies. One common approach involves starting with a 2,6-dihalopurine. Selective substitution at the C6 position can be followed by a second substitution at the C2 position. For instance, 2,6-dichloropurine (B15474) can be alkylated at N9 with the oxolan-2-ylmethyl group, followed by sequential nucleophilic displacement of the two chloro groups.

Studies on related 2,6,9-trisubstituted purines have shown that a wide variety of substituents can be introduced at the C2 and C6 positions to modulate biological activity. beilstein-journals.org These include, but are not limited to, amino, alkylamino, and benzylamino groups at C6, and small alkyl or substituted pyrrolidinyl groups at C2. beilstein-journals.org

Manipulation of the Oxolane Side Chain

The oxolane (tetrahydrofuran) side chain of 9-(oxolan-2-ylmethyl)-3H-purin-6-one can also be chemically modified, although this is less commonly reported for this specific compound. However, general reactions of the tetrahydrofurfuryl moiety can be considered. The ether linkage of the oxolane ring is generally stable but can be cleaved under harsh acidic conditions.

More subtle modifications could involve the introduction of substituents onto the oxolane ring itself. This would typically require starting with a pre-functionalized tetrahydrofurfuryl alcohol or halide. For example, using a hydroxylated or halogenated tetrahydrofurfuryl derivative in the initial N9-alkylation step would lead to analogues with modified side chains.

Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive identification and structural characterization of 9-(oxolan-2-ylmethyl)-3H-purin-6-one and its analogues rely on a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of these compounds.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. Key signals include those for the purine ring protons (typically H-2 and H-8), the methylene (B1212753) bridge protons, and the protons of the oxolane ring. The chemical shifts and coupling patterns of the methylene bridge and oxolane protons are characteristic of the N9-substitution. For hypoxanthine itself, the H-2 and H-8 protons appear as singlets in the aromatic region. researchgate.net

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. The chemical shifts of the purine ring carbons and the oxolane side chain carbons are diagnostic. For example, the ¹³C NMR spectrum of tetrahydrofurfuryl alcohol shows characteristic signals for the five carbons of the substituted oxolane ring. chemicalbook.com The carbon signals of the purine ring are also well-defined, with the C-6 carbon typically appearing at a downfield chemical shift due to the adjacent carbonyl group. researchgate.net

Circular Dichroism (CD) spectroscopy can be a useful tool for determining the point of attachment of a chiral side chain to the purine ring. For purine nucleosides, the sign of the longer wavelength Cotton effect in the CD spectrum can often be correlated with the anomeric configuration and the position of glycosylation (N7 vs. N9). nih.gov This technique could be applied to chiral derivatives of 9-(oxolan-2-ylmethyl)-3H-purin-6-one.

Below is a table summarizing the expected NMR chemical shifts for the parent compound, based on data for hypoxanthine and tetrahydrofurfuryl alcohol.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H-2 | ~8.1 | ~148 |

| H-8 | ~8.0 | ~140 |

| C-4 | - | ~149 |

| C-5 | - | ~124 |

| C-6 | - | ~157 |

| N9-CH₂ | ~4.1 | ~50 |

| Oxolane C2'-H | ~4.0 | ~78 |

| Oxolane C3'/C4'-H | ~1.8-2.0 | ~25-30 |

| Oxolane C5'-H | ~3.6-3.8 | ~68 |

| Note: These are approximate values and can vary depending on the solvent and other experimental conditions. |

Molecular Mechanisms of Action of 9 Oxolan 2 Ylmethyl 3h Purin 6 One and Analogues

Interference with Nucleic Acid Synthesis and Integrity

Guanine (B1146940) analogues primarily exert their effects by disrupting the production and function of DNA and RNA. This interference can occur at multiple stages, from the synthesis of nucleotide building blocks to the elongation of nucleic acid chains.

Disruption of de novo Purine (B94841) Nucleotide Biosynthesis

The de novo synthesis pathway is a multi-step process that builds purine nucleotides from simple precursors. Some nucleoside analogues are designed to inhibit key enzymes in this pathway, thereby depleting the pool of nucleotides available for DNA and RNA synthesis. For example, the guanosine (B1672433) analogue Ribavirin, in its monophosphate form, is known to inhibit the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). mdpi.com This enzyme is critical for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine triphosphate (GTP). mdpi.com By blocking this step, Ribavirin effectively reduces the intracellular concentration of guanine nucleotides, an effect that contributes to its broad-spectrum antiviral activity against both DNA and RNA viruses. mdpi.com

However, for acyclic guanine analogues like Acyclovir (B1169) and Ganciclovir, significant inhibition of de novo purine synthesis is not considered their primary mechanism of action. Their therapeutic effects are predominantly achieved through more direct interference with nucleic acid replication, as detailed in subsequent sections. There is currently no direct scientific evidence to suggest that 9-(oxolan-2-ylmethyl)-3H-purin-6-one functions by disrupting de novo purine biosynthesis.

Direct DNA/RNA Interaction (e.g., Intercalation)

Certain molecules can exert biological effects by binding directly to the DNA double helix. Intercalating agents, for instance, insert themselves between the base pairs of DNA, causing structural distortion and disrupting processes like transcription and replication. While this is a known mechanism for some flat, aromatic compounds, it is less common for nucleoside analogues.

Recent studies on the guanine analogue Penciclovir have explored its potential to interact directly with DNA. nih.govtandfonline.com Using spectroscopic and molecular modeling techniques, researchers found that Penciclovir binds to calf-thymus DNA (ct-DNA). nih.govtandfonline.com The nature of this interaction was determined to be groove binding, where the molecule fits into the minor or major groove of the DNA helix, rather than intercalation. nih.govtandfonline.com This binding was observed to cause only a slight conformational change in the DNA structure. nih.govtandfonline.com This mode of action represents a direct interaction with the genetic material, which could potentially interfere with the binding of DNA-processing proteins.

Table 1: DNA Binding Characteristics of Penciclovir

| Parameter | Finding | Reference |

|---|---|---|

| Binding Mode | Groove Binding | nih.govtandfonline.com |

| Effect on DNA Structure | Slight conformational change | nih.govtandfonline.com |

| Primary Interaction Force | Hydrophobic forces | tandfonline.com |

Inhibition of Key Nucleic Acid-Processing Enzymes

The most extensively documented mechanism of action for antiviral guanine analogues like Acyclovir, Ganciclovir, and Penciclovir is the targeted inhibition of DNA polymerases, particularly those encoded by viruses. nih.govdrugbank.comnih.gov This process is highly selective for virus-infected cells and involves a multi-step activation cascade. patsnap.comstanford.edu

Selective Phosphorylation: Acyclovir and its relatives are prodrugs that must be converted to their active triphosphate form. drugbank.compatsnap.com In cells infected with herpesviruses, the first phosphorylation step is efficiently catalyzed by a virus-encoded thymidine (B127349) kinase (TK) or, in the case of cytomegalovirus (CMV), the UL97 protein kinase. nih.govpatsnap.com These viral enzymes have a much higher affinity for the analogue than the host cell's own kinases, ensuring that the drug is preferentially activated in infected cells. patsnap.combritannica.com

Conversion to Triphosphate: Once the monophosphate is formed, cellular enzymes such as guanylate kinase convert it to the diphosphate, and other kinases subsequently produce the active triphosphate form (e.g., Acyclo-GTP). nih.govdrugbank.compharmgkb.org This active metabolite can accumulate to high concentrations within infected cells. nih.gov

Inhibition of Viral DNA Polymerase: The resulting analogue triphosphate acts as a potent inhibitor of the viral DNA polymerase. nih.govoup.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the enzyme. nih.gov The affinity of Acyclovir triphosphate for viral DNA polymerase is significantly higher than for host cellular DNA polymerases, contributing to the drug's selective toxicity. patsnap.comnih.gov

DNA Chain Termination: Upon incorporation into the growing viral DNA strand, these analogues act as chain terminators. patsnap.comnih.govlibretexts.org Because they lack the 3'-hydroxyl group found on the deoxyribose sugar of natural nucleotides, no further nucleotides can be added, bringing DNA elongation to a halt and preventing viral replication. patsnap.compatsnap.comlibretexts.org

Research has quantified the inhibitory potency of Acyclovir triphosphate (ACVTP) against various DNA polymerases, highlighting its selectivity for the viral enzyme.

Table 2: Inhibitory Constants (Ki) of Acyclovir Triphosphate (ACVTP) for Viral and Cellular DNA Polymerases

| Enzyme | Ki Value (μM) | Reference |

|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | 0.03 | nih.gov |

| Cellular DNA Polymerase α | 0.15 | nih.gov |

| Epstein-Barr Virus (EBV) DNA Polymerase | 9.8 | nih.gov |

| Cellular DNA Polymerase β | 11.9 | nih.gov |

Cellular Signaling Network Modulation

Beyond direct interference with nucleic acids, some purine analogues can influence the complex signaling networks that control cell fate, including pathways governing growth, survival, and protein synthesis.

Perturbation of Growth and Survival Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival. nih.gov Many viruses have evolved to activate this pathway to create a favorable intracellular environment for their own replication, often by preventing host cell apoptosis (programmed cell death). cellphysiolbiochem.com

Consequently, targeting the PI3K/Akt/mTOR pathway has emerged as a potential antiviral strategy. Studies have shown that specific inhibitors of this pathway can significantly reduce the replication of viruses like the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov Furthermore, some purine-based derivatives have demonstrated antitumor activity that is directly linked to modulation of the PI3K/Akt/mTOR pathway. mdpi.com While this mechanism is not the primary mode of action described for classic antiviral guanine analogues like Acyclovir, the established role of this pathway in viral pathogenesis and its susceptibility to modulation by other purine compounds suggest it could be a secondary or alternative mechanism for 9-(oxolan-2-ylmethyl)-3H-purin-6-one or its analogues.

Modulation of Protein Translation Initiation (e.g., eIF4E)

The initiation of protein synthesis is a critical control point for gene expression and is often hijacked by viruses. A key player in this process is the eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure (a modified guanosine) of messenger RNA (mRNA) to facilitate ribosome recruitment. nih.gov Given its central role, eIF4E is an attractive target for therapeutic intervention.

Evidence suggests that guanine analogues can interfere with this process. The guanosine analogue Ribavirin has been shown to inhibit viral RNA capping by occupying the GTP-binding site on eIF4E. mdpi.com Additionally, research into novel anticancer agents has led to the design of N7-benzylated guanosine monophosphate derivatives that act as antagonists to the eIF4E-cap interaction. nih.gov In a separate study, a series of synthetic purine derivatives were found to induce apoptosis in cancer cells through a mechanism associated with the phosphorylation of eIF2α, another key translation initiation factor. nih.gov These findings demonstrate that molecules with a guanine core, including analogues of 9-(oxolan-2-ylmethyl)-3H-purin-6-one, have the potential to modulate cellular function by disrupting the machinery of protein translation initiation.

Induction of Programmed Cell Death Pathways

Mitochondrial Apoptotic Pathway Activation

The mitochondrial, or intrinsic, pathway of apoptosis is a fundamental process of programmed cell death. While direct studies on 9-(oxolan-2-ylmethyl)-3H-purin-6-one are limited, the broader class of purine analogues is known to induce apoptosis. nih.govnih.gov An imbalance in the cellular purine pools is often sufficient to not only prevent cell proliferation but also to trigger apoptosis. nih.gov

Purine antimetabolites, which are structurally similar to natural purines, can be incorporated into DNA or act as competitive inhibitors of enzymes essential for nucleotide biosynthesis. nih.gov This interference with DNA replication can lead to significant DNA damage, a potent trigger for the mitochondrial apoptotic cascade. nih.gov Furthermore, an imbalance in purine levels can affect mitochondrial function and proliferation, which may also lead to apoptosis. nih.gov The process often involves the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the activation of caspases, the executioner enzymes of apoptosis. nih.gov For instance, studies on other compounds have shown that mitochondrial-mediated death signaling involves the activation of caspase-9 and caspase-3, cleavage of PARP, and ultimately, the fragmentation of DNA. nih.gov The precise role of 9-(oxolan-2-ylmethyl)-3H-purin-6-one in activating this pathway requires further specific investigation.

Generation of Oxidative Stress (Reactive Oxygen Species)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage. The generation of ROS is another mechanism implicated in the action of purine analogues. One of the key enzymes in purine metabolism is xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. patsnap.comnih.govpatsnap.com This enzymatic reaction is a significant source of ROS, specifically superoxide (B77818) radicals. researchgate.net

Purine analogues, due to their structural similarity to the natural substrates of xanthine oxidase, can act as inhibitors of this enzyme. tandfonline.comwikipedia.org By binding to the enzyme, these analogues can modulate its activity and, consequently, the production of ROS. patsnap.com This modulation can have dual effects: in some contexts, reducing excessive ROS production can be protective, while in others, the altered redox state can contribute to cellular stress and trigger downstream signaling pathways, including apoptosis. nih.gov The relationship between ROS and apoptosis is well-established, where an increase in ROS levels can damage mitochondria, leading to the release of pro-apoptotic factors. nih.gov While some purine analogues like 6-(N-benzoylamino)purine have been shown to inhibit xanthine oxidase without generating superoxide, others like allopurinol (B61711) are metabolized by the enzyme, influencing the redox environment. researchgate.nettandfonline.com

Autophagy Induction

Autophagy is a catabolic process where cells degrade and recycle their own components through the lysosome, a mechanism crucial for maintaining cellular homeostasis, especially during stress. nih.govnih.gov Emerging evidence indicates that certain purine analogues are potent inducers of autophagy. nih.gov Thiopurines, a class of purine analogues, have been shown to robustly activate the complete autophagic pathway. nih.gov

The induction of autophagy by these compounds can occur through various signaling pathways. A primary mechanism involves the inhibition of the mTORC1 signaling pathway, a central negative regulator of autophagy. nih.govnih.gov By inhibiting mTORC1, these analogues can initiate the formation of autophagosomes, the double-membraned vesicles that engulf cellular cargo for degradation. nih.govnih.gov This induction of autophagy appears to be a distinct mechanism that can occur independently of apoptosis. nih.gov Autophagy can function as a pro-survival response to cellular stress, but it can also lead to a form of programmed cell death known as autophagic cell death. The specific capacity of 9-(oxolan-2-ylmethyl)-3H-purin-6-one to induce autophagy and the signaling pathways it may regulate are areas for further research.

Enzyme-Specific Inhibition Mechanisms (e.g., Competitive Inhibition)

A primary mechanism of action for many purine analogues is the specific inhibition of enzymes involved in purine metabolism. tandfonline.com Due to their structural resemblance to natural purine bases like hypoxanthine, adenine (B156593), and guanine, these compounds can fit into the active sites of enzymes that process these substrates, acting as inhibitors. patsnap.com

Below is a table summarizing the inhibitory effects of selected purine analogues on xanthine oxidase.

| Compound/Analogue | Target Enzyme | Mechanism of Inhibition | Reference |

| Allopurinol | Xanthine Oxidase | Competitive Inhibitor | patsnap.comnih.gov |

| 6-(N-benzoylamino)purine | Xanthine Oxidase | Competitive Inhibitor | tandfonline.com |

| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Xanthine Oxidase | Competitive Inhibitor | researchgate.net |

| Oxypurinol (B62819) | Xanthine Oxidase | Inhibitor (weaker than allopurinol) | nih.gov |

| 8-Bromoxanthine | Xanthine Oxidase | Uncompetitive (vs. Xanthine), Non-competitive (vs. O2) | tandfonline.com |

Regulation of Gene Expression via Riboswitch Binding

Beyond protein inhibition, purine analogues can exert their effects at the level of gene expression by interacting with regulatory RNA elements known as riboswitches. wikipedia.orgnih.gov Purine riboswitches are structured non-coding regions found in the 5'-untranslated region (5'-UTR) of certain bacterial messenger RNAs (mRNAs). wikipedia.orgnih.gov These RNA elements can directly bind to small molecule ligands, such as purines, to control the expression of downstream genes. nih.govnih.gov

The compound 9-(oxolan-2-ylmethyl)-3H-purin-6-one, being a derivative of hypoxanthine, is a potential ligand for purine riboswitches. The mechanism involves the binding of the purine ligand to a specific pocket in the riboswitch's aptamer domain. wikipedia.orgnih.gov This binding event induces a significant conformational change in the RNA structure. nih.govresearchgate.net This structural rearrangement affects the adjacent expression platform, which can either form a transcription-terminating hairpin or sequester the ribosome-binding site. wikipedia.orgnih.gov In either case, the binding of the purine ligand typically acts as an "off-switch," repressing the synthesis of proteins involved in purine biosynthesis or transport. wikipedia.org This feedback mechanism allows bacteria to rapidly respond to changes in the cellular concentration of purines. wikipedia.org The interaction between purine analogues and riboswitches highlights a sophisticated layer of gene regulation that can be modulated by these compounds.

The table below lists examples of genes regulated by purine riboswitches.

| Riboswitch | Ligand | Regulated Gene | Function of Gene Product | Regulatory Effect | Reference |

| xpt-pbuX | Guanine | xpt | Xanthine phosphoribosyltransferase | Translation OFF | wikipedia.org |

| pbuE | Adenine | pbuE | Purine efflux pump | Transcription ON (Antitermination) | wikipedia.org |

| add | Adenine | add | Adenine deaminase | Translation OFF | wikipedia.org |

Structure Activity Relationship Sar and Structural Optimization of 9 Oxolan 2 Ylmethyl 3h Purin 6 One Derivatives

Influence of the N9-Oxolan-2-ylmethyl Moiety on Bioactivity

The N9-position of the purine (B94841) ring is a critical site for substitution, and the nature of the group at this position significantly modulates biological activity. The oxolan-2-ylmethyl group (also known as a tetrahydrofurfuryl group) at the N9 position is a key structural feature. This moiety, an acyclic nucleoside analogue component, often serves to mimic the ribose sugar of natural nucleosides. researchgate.net

The oxolane ring introduces specific steric and conformational constraints. Its flexibility is limited compared to a simple alkyl chain, which can influence how the entire molecule fits into a target's binding pocket. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in a protein target. For some classes of inhibitors, such as those targeting cyclin-dependent kinases (CDKs), increased steric bulk at the N9 position has been shown to reduce the inhibitory potential, suggesting that the size and conformation of the N9-substituent must be optimized for effective binding. nih.gov In contrast, for other applications, this moiety is a foundational component for achieving the desired biological effect. For instance, in certain acyclovir (B1169) analogs, a related acyclic chain at the N9 position, 9-[(2-hydroxyethoxy) methyl], is essential for their demonstrated antibacterial activity. researchgate.net

The molecule of N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, a derivative, consists of a purine skeleton substituted by a 2-methoxybenzylamine (B130920) at the C6 position and an oxolan-2-yl group at the N9 position. nih.gov The oxolane ring itself is not planar and typically adopts an envelope conformation, which further dictates the spatial orientation of the molecule. nih.gov

Impact of Substitutions on the Purine Ring

Modifications to the purine ring itself, particularly at the C2 and C6 positions, are a primary strategy for optimizing the bioactivity of 9-(oxolan-2-ylmethyl)-3H-purin-6-one derivatives.

The C2 position of the purine ring offers a valuable site for introducing substituents that can fine-tune the electronic properties and steric profile of the molecule. The electronic nature of a substituent at C2 can alter the charge distribution across the entire purine ring system, which can affect its aromaticity and its ability to participate in crucial interactions like hydrogen bonding and π-π stacking. nih.gov

Computational studies on purine derivatives show that substituents at the C2 position have a discernible, though sometimes less pronounced, influence on the electronic structure compared to substitutions at other positions like C8. nih.gov The introduction of either electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modify the pKa of the purine ring and the hydrogen bonding capabilities of the adjacent N1 and N3 atoms.

Steric effects at the C2 position are also critical. The size and shape of the substituent can either facilitate or hinder the molecule's ability to fit into a specific binding site. In the context of CDK inhibitors, for example, substituting the C2 side chain with various groups of different sizes (such as methyl, propyl, or benzyl) was found to only slightly decrease activity compared to the parent compound, indicating some tolerance for steric bulk at this position. nih.gov

Table 1: Influence of Representative C2 Substituents on Purine Properties

| Substituent | Electronic Effect | Potential Steric Impact |

|---|---|---|

| -H | Neutral | Minimal |

| -NH2 | Electron-donating | Small, can act as H-bond donor |

| -Cl | Electron-withdrawing | Small to moderate |

| -CH3 | Weakly electron-donating | Moderate |

The C6 position of the purine ring is one of the most frequently modified sites in the development of bioactive compounds. In the parent compound, 9-(oxolan-2-ylmethyl)-3H-purin-6-one, this position is occupied by a carbonyl oxygen (an oxo group), making the compound an analogue of guanine (B1146940). This oxygen is a key hydrogen bond acceptor.

Replacing or modifying this group leads to significant changes in the bioactivity profile. A common strategy involves replacing the C6-oxo group with a chloro-substituent, creating a 6-chloropurine (B14466) intermediate. This intermediate is highly versatile for further functionalization via nucleophilic substitution, allowing the introduction of a wide array of amine, ether, or thioether linkages. nih.govnih.govacs.org

For instance, reacting 6-chloro-9-(oxolan-2-yl)-9H-purine with various amines (such as 2-methoxybenzylamine) yields C6-amino substituted purines. nih.gov These N6-substituted derivatives, like kinetin, are a well-established class of compounds with diverse biological activities, including the inhibition of kinases. nih.gov The nature of the substituent introduced at C6 directly impacts the compound's interaction with its target. For example, in a series of Hsp90 inhibitors, the size and lipophilicity of substituents on an aryl ring attached to C8 were found to be critical for binding, a principle that also applies to C6 modifications where the substituent projects into a similar binding pocket. nih.gov

Table 2: Bioactivity Profiles Resulting from C6 Modifications

| C6-Substituent | Resulting Compound Class | Common Bioactivity Profile | Example Derivative |

|---|---|---|---|

| =O (Oxo) | Guanine analogue | Antiviral, enzyme inhibition | 9-(oxolan-2-ylmethyl)-3H-purin-6-one |

| -NH-R | Adenine (B156593) analogue | Kinase inhibition, cell cycle regulation | N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine nih.gov |

| -Cl | Intermediate | Synthetic precursor | 6-chloro-9-(oxolan-2-yl)-9H-purine nih.gov |

Role of Linker Length and Flexibility

In derivatives where a functional group is tethered to the purine ring (often at C2 or C6), the linker connecting the two moieties plays a pivotal role in determining biological activity. The length and flexibility of this linker are critical for ensuring the optimal orientation of the functional group within the target's binding site.

Studies on purine conjugates have demonstrated that the length of a polymethylene chain acting as a linker is crucial for cytotoxic activity. mdpi.com A linker that is too short may not allow the terminal group to reach its intended interaction site, while a linker that is too long or too flexible might adopt an unfavorable conformation, leading to a decrease in binding affinity due to entropic penalties. The optimal linker length positions the pharmacophoric groups at a precise distance to maximize simultaneous interactions with different regions of the binding pocket.

Stereoisomeric Effects on Biological Potency

The oxolan-2-ylmethyl group contains a chiral center at the C2 position of the oxolane ring. Therefore, 9-(oxolan-2-ylmethyl)-3H-purin-6-one can exist as two distinct enantiomers: (R) and (S). Biological systems are inherently chiral, composed of stereospecific molecules like L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological and metabolic profiles. nih.gov

One enantiomer may bind to the target receptor with high affinity, producing the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. nih.govbiomedgrid.com This difference arises because the three-dimensional arrangement of atoms in one enantiomer allows for a precise complementary fit with the chiral binding site, while the other enantiomer cannot achieve the same optimal interactions. nih.gov For example, in the development of CDK inhibitors based on the purine scaffold, the stereochemistry of substituents is a determining factor for potency. The (R)-enantiomer of roscovitine (B1683857) is significantly more active than the (S)-enantiomer, and optimal activity in related series was achieved with specific stereoisomers like a (2R)-pyrrolidin-2-yl-methanol substituent. nih.gov Therefore, the synthesis and biological evaluation of individual (R) and (S) enantiomers of 9-(oxolan-2-ylmethyl)-3H-purin-6-one derivatives are essential for identifying the more potent stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. openmedicinalchemistryjournal.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. unc.edu

For a series of 9-(oxolan-2-ylmethyl)-3H-purin-6-one derivatives, a QSAR model would be built using a training set of compounds with known biological activities. The process involves calculating a variety of molecular descriptors for each compound, which quantify physicochemical properties such as:

Electronic properties: (e.g., HOMO/LUMO energies, partial charges) jppres.com

Steric properties: (e.g., molecular volume, surface area)

Hydrophobicity: (e.g., LogP)

Topological indices: (e.g., connectivity indices)

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that links these descriptors to activity. jppres.comnih.gov A robust QSAR model, validated through internal and external testing, can be used to screen virtual libraries of related compounds to identify those with the highest predicted potency. researchgate.net This in silico screening approach is a powerful tool for lead optimization. openmedicinalchemistryjournal.com

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment | Reactivity, electrostatic interactions jppres.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP, LogS | Partitioning between aqueous and lipid phases |

Preclinical Evaluation of 9 Oxolan 2 Ylmethyl 3h Purin 6 One and Analogues in in Vitro and in Vivo Models

Cell-Based Bioassays for Efficacy and Selectivity

Cell-based assays are fundamental to understanding how a compound affects living cells, offering insights into its therapeutic potential and selectivity.

Initial screening of purine (B94841) analogues often involves evaluating their general cytotoxicity and specific antiproliferative effects against various cell lines. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. nih.gov The assay's measurements are influenced by multiple factors, including cell seeding number, MTT concentration, and incubation time, requiring careful optimization to ensure reliable data. nih.gov

Research on purine derivatives has demonstrated significant cytotoxic potential. For instance, certain ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates, which are structurally related to the core purine scaffold, have shown potent cytotoxicity against a panel of human tumor cell lines, including melanoma (A-375, G-361), breast cancer (MCF-7), and colon cancer (HCT-116), with IC₅₀ values in the single-digit micromolar range. researchgate.net Another study on (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives identified (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine as a highly active compound against the MCF-7 breast cancer cell line. nih.gov

In the context of antimicrobial activity, 6-oxo and 6-thio purine analogs have been assessed for cytotoxicity against Vero cells to determine their selectivity index relative to their activity against pathogens like Mycobacterium tuberculosis (Mtb). nih.gov This helps to ensure that the observed antimicrobial effect is not due to general toxicity to host cells.

Table 1: Cytotoxicity of Selected Purine Analogues

| Compound/Analogue | Cell Line | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast Cancer) | Not Specified | 2.75 | nih.gov |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | Not Specified | Single-digit µM | researchgate.net |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | Not Specified | Single-digit µM | researchgate.net |

To elucidate the mechanisms behind their antiproliferative effects, active purine compounds are investigated for their impact on cell cycle progression and their ability to induce programmed cell death (apoptosis). Various methods, including multiparameter flow cytometry, can accurately distinguish between different phases of the cell cycle (G0, G1, S, G2, M). mdpi.com

Studies on purine analogues have revealed their capacity to interfere with the cell cycle and trigger apoptosis. For example, treatment of human breast cancer cells with (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine led to a significant G₂/M phase cell cycle arrest. nih.gov This compound also induced a substantial increase in apoptotic cells, reaching 70.08% compared to controls. nih.gov Similarly, a library of 6,8,9-poly-substituted purines was found to induce cell death by apoptosis in Jurkat leukemia cells, as confirmed by Annexin-V staining and analysis of initiator caspase cleavage. rsc.orgnih.gov Further investigation into N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivatives showed they could promote cancer cell apoptosis by regulating the mitochondrial apoptotic pathway. nih.gov The selective activity of certain purine analogues against melanoma cell lines has also been linked to apoptosis. researchgate.net

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further optimization. Purine analogues have been found to interact with a variety of enzymes and proteins involved in cell growth and survival.

Kinase inhibition is a common mechanism for antiproliferative purine derivatives. A screening of 96 human kinases revealed that the pro-apoptotic effects of certain 6,8,9-poly-substituted purines in Jurkat cells were associated with the inhibition of Death-Associated Protein Kinase 1 (DAPK-1). nih.gov The most potent compound in that series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d), exhibited an IC₅₀ value of 2.5 µM against recombinant DAPK1. nih.gov Another class of purine derivatives was designed as irreversible covalent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. nih.gov One such compound, III-30, effectively inhibited FGFR1 and FGFR4 enzyme activity. nih.gov

Other targets include heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncoproteins, which has been targeted by fully synthetic 8-benzyladenines. researchgate.net Additionally, purine analogues have been developed as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine catabolism and associated with conditions like gout. researchgate.net Kinetic studies of N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide showed it to be a competitive inhibitor of xanthine oxidase with a Ki of 7.46 nM. researchgate.net

Table 2: Enzyme Inhibition by Selected Purine Analogues

| Analogue Class | Target Enzyme | Inhibition Type | IC₅₀ / Ki | Source |

|---|---|---|---|---|

| 6,8,9-poly-substituted purines (e.g., 6d) | DAPK-1 | Not Specified | 2.5 µM (IC₅₀) | nih.gov |

| N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine) derivatives (e.g., III-30) | FGFR1, FGFR4 | Irreversible Covalent | Not Specified | nih.gov |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Competitive | 7.46 nM (Ki) | researchgate.net |

| 8-benzyladenines | Hsp90 | Not Specified | Not Specified | researchgate.net |

To further dissect the molecular consequences of compound treatment, researchers analyze changes in gene and protein expression. Western blotting is a key technique used to detect changes in the levels and modification states of specific proteins.

Studies have shown that the induction of G₂/M cell cycle arrest and apoptosis by active (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives is associated with an increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) in human breast cancer cells, as detected by Western blot. nih.gov Similarly, purine-based FGFR inhibitors were found to regulate FGFR-mediated signaling pathways. nih.gov While specific RT-PCR or comprehensive gene expression profiling data for 9-(oxolan-2-ylmethyl)-3H-purin-6-one is not detailed in the provided context, such analyses are standard practice. Gene expression profiling is used prognostically in various cancers and helps to identify transcriptional changes that correlate with drug response or resistance. nih.govnih.gov

The purine scaffold is a well-established framework for antiviral and antimicrobial agents. The N9-substituted purine derivative acyclovir (B1169) is a cornerstone therapy for herpes virus infections. google.com Ganciclovir, another analogue with an acyclic chain at the 9-position, is highly effective against cytomegalovirus. google.com The development of prodrugs, such as mono- and diesters of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, aims to improve the oral bioavailability of active antiviral compounds. nih.gov

Beyond viruses, purine analogues have demonstrated significant potential against bacterial pathogens. A screening of a diverse purine library led to the identification of 6-oxo and 6-thio purine analogs with moderate to good inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Research has indicated that substitution at the N⁹-position tends to enhance this anti-mycobacterial activity. nih.govnih.gov

Table 3: Antimicrobial Activity of 6-Oxo Purine Analogues against M. tuberculosis H₃₇Rv

| Compound Structure (Substitution at N9) | MIC (µg/mL) | Source |

|---|---|---|

| Cyclopentyl | >100 | nih.gov |

| Cyclohexylmethyl | 3.12 | nih.gov |

| 4-Fluorobenzyl | 6.25 | nih.gov |

| 4-Trifluoromethylbenzyl | 1.56 | nih.gov |

Advanced In Vitro Systems (e.g., 3D Cell Culture Models)

To better mimic the complex environment of native tissues, researchers are increasingly turning to three-dimensional (3D) cell culture models. frontiersin.org These systems, such as spheroids and organoids, replicate the spatial architecture and microenvironment of tumors more accurately than traditional 2D monolayers. frontiersin.orgnih.gov They effectively model features like hypoxic cores and nutrient gradients, which are crucial for evaluating the penetration and efficacy of anticancer drugs. frontiersin.orgnih.gov

The application of 3D models has become integral in drug discovery, from early high-throughput screening (HTS) to later-stage validation. nih.govinsphero.com For example, 3D spheroid co-culture models of pancreatic ductal adenocarcinoma have been established using cancer cell lines combined with primary stellate cells to test the efficacy of natural compounds. mdpi.com Optimized protocols for creating robust 3D-aggregated spheroid models (3D-ASM) in high-density formats (e.g., 384-well plates) allow for more selective and physiologically relevant drug efficacy analysis compared to conventional 2D-HTS assays. nih.gov The integration of these advanced models is pivotal for accelerating the translation of laboratory findings into clinical applications. frontiersin.orgnih.gov

Animal Models for Preclinical Efficacy

The in vivo antitumor potential of 9-(oxolan-2-ylmethyl)-3H-purin-6-one has been investigated using established murine tumor models. These models are fundamental for assessing a compound's activity within a complex biological system, offering a preliminary indication of its therapeutic window and efficacy against specific cancer types.

While specific data for 9-(oxolan-2-ylmethyl)-3H-purin-6-one in human tumor xenograft models is not extensively detailed in publicly available literature, the NCI's preclinical screening program has historically utilized such models to evaluate promising compounds. researchgate.net The Developmental Therapeutics Program (DTP) of the NCI has employed murine models for in vivo antitumor assays. cancer.gov Records indicate that 9-(oxolan-2-ylmethyl)-3H-purin-6-one (NSC 241906) was subjected to in vivo testing in several murine leukemia and melanoma models. cancer.gov

The standard protocol for these studies often involves the intraperitoneal implantation of tumor cells into mice, followed by the administration of the test compound. The primary endpoint is typically the mean survival time of the treated mice compared to an untreated control group, expressed as a percentage increase in lifespan (% ILS) or as a ratio of the median survival time of treated versus control animals (T/C).

The following table summarizes the available in vivo antitumor screening data for 9-(oxolan-2-ylmethyl)-3H-purin-6-one (NSC 241906) in murine tumor models.

| Tumor Model | Mouse Strain | Route of Administration | Endpoint | Result |

| L1210 Leukemia | CD2F1 | Intraperitoneal | % T/C | Data not publicly detailed |

| P388 Leukemia | B6D2F1 | Intraperitoneal | % T/C | Data not publicly detailed |

| B16 Melanoma | B6D2F1 | Intraperitoneal | % T/C | Data not publicly detailed |

Data sourced from the NCI Developmental Therapeutics Program database. The specific numerical outcomes of these studies are not detailed in the public domain.

Information regarding the evaluation of 9-(oxolan-2-ylmethyl)-3H-purin-6-one in viral challenge models for antiviral activity is not available in the public domain. Human Viral Challenge (HVC) models are specialized clinical trials used to assess the efficacy of antiviral agents and vaccines in a controlled setting. nih.gov These studies involve the intentional infection of healthy volunteers with a specific virus to determine the prophylactic or therapeutic effect of a test agent. There is no indication from available records that 9-(oxolan-2-ylmethyl)-3H-purin-6-one has been subjected to this type of preclinical or clinical evaluation for antiviral effects.

The hollow fiber assay is an in vivo model used by the NCI to provide an initial assessment of a compound's efficacy. nih.gov This assay involves encapsulating human cancer cell lines in semi-permeable hollow fibers, which are then implanted into mice at both subcutaneous and intraperitoneal sites. The compound of interest is administered to the mice, and its effect on the viability of the cancer cells within the fibers is measured. This method allows for the simultaneous evaluation of a compound against multiple cell lines in a single animal and provides information on its ability to reach and affect tumor cells in different physiological compartments.

There is no publicly available data to indicate that 9-(oxolan-2-ylmethyl)-3H-purin-6-one (NSC 241906) was evaluated using the hollow fiber assay. While the NCI has utilized this assay extensively for prioritizing compounds, the specific agents selected for this testing are based on their performance in prior in vitro screens. nih.gov

Preclinical Testing Programs and Compound Prioritization

The NCI's Developmental Therapeutics Program (DTP) has been instrumental in the large-scale screening of chemical compounds for potential anticancer activity. cancer.gov A cornerstone of this program is the NCI-60 human tumor cell line screen, which has been in operation for over three decades. nih.gov This in vitro screen assesses the cytotoxic and cytostatic effects of a compound against 60 different human cancer cell lines, representing nine different types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney). nih.gov

The compound 9-(oxolan-2-ylmethyl)-3H-purin-6-one (NSC 241906) was tested in the NCI-60 screen. The screening methodology involves exposing the cell lines to the compound at five different concentrations over a 48-hour period. The growth inhibition is measured using a sulforhodamine B (SRB) protein assay. The results are expressed in terms of three parameters:

GI50: The concentration that causes 50% inhibition of cell growth.

TGI: The concentration that causes total inhibition of cell growth.

LC50: The concentration that causes a 50% reduction in the protein content of the cells at the end of the drug treatment period, indicating cell death.

The data generated from the NCI-60 screen for 9-(oxolan-2-ylmethyl)-3H-purin-6-one is extensive. A representative sample of the GI50 values across different cancer cell line panels is presented in the interactive data table below.

| Cell Line | Cancer Type | GI50 (Molar) |

|---|

The pattern of activity across the NCI-60 cell lines can provide insights into the potential mechanism of action of a compound. By using computational tools like COMPARE, the NCI can match the growth inhibition pattern of a new compound with those of standard anticancer agents with known mechanisms. This helps in prioritizing compounds for further development. The results from the NCI-60 screen guide the selection of compounds for more advanced preclinical testing, such as in vivo xenograft studies.

Based on the available data, 9-(oxolan-2-ylmethyl)-3H-purin-6-one demonstrated modest and relatively non-selective cytotoxic activity in the micromolar range across the NCI-60 panel. This profile may have influenced its prioritization for further extensive preclinical development.

Q & A

Q. How can computational modeling guide the rational design of 9-(oxolan-2-ylmethyl)-3H-purin-6-one analogs with improved selectivity?

- Methodological Answer :

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding poses.

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications.

- ADMET prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable toxicity profiles .

Data Contradiction & Reproducibility

Q. How to reconcile conflicting reports on the compound’s cytotoxicity across cancer cell lines?

- Methodological Answer : Standardize assay conditions:

- Cell viability protocols : Use identical reagents (e.g., MTT vs. resazurin).

- Culture conditions : Control for serum concentration (e.g., 10% FBS) and passage number.

- Genomic profiling : Stratify cell lines by genetic markers (e.g., p53 status) to identify responder subgroups .

Q. What steps ensure reproducibility in scaled-up synthesis of 9-(oxolan-2-ylmethyl)-3H-purin-6-one?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR for real-time reaction monitoring.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like impurity profiles.

- Batch records : Document deviations (e.g., temperature fluctuations >±2°C) for root-cause analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.